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molecular formula C21H14N2O2 B8801631 4-(4-Benzyloxy-phenoxy)-phthalonitrile CAS No. 301211-90-5

4-(4-Benzyloxy-phenoxy)-phthalonitrile

Cat. No. B8801631
M. Wt: 326.3 g/mol
InChI Key: UZXAQYLNUKMZDQ-UHFFFAOYSA-N
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Patent
US08759373B2

Procedure details

A mixture of 4-benzyloxyphenol (14.53 g, 72.6 mmol), 4-nitrophthalonitrile (10.47 g, 60.5 mmol), potassium carbonate (16.69 g, 120.9 mmol), and acetone (170 mL) was refluxed overnight; the reaction mixture was cooled, and the solids were filtered off and rinsed with EtOAc. All liquids were combined and concentrated in vacuo. The resulting residue was partitioned between EtOAc and 2 M NaOH solution in a 500-mL separation funnel. The organic phase was subsequently washed with 1 M HCl, saturated NaCl solution, dried over sodium sulfate, and concentrated in vacuo to give the crude title compound (22.1 g) that was used in the next step without further purification. 1H NMR (200 MHz, CDCl3): δ (ppm)=7.7-6.6 (m, 12H), 5.08 (s, 2H).
Quantity
14.53 g
Type
reactant
Reaction Step One
Quantity
10.47 g
Type
reactant
Reaction Step One
Quantity
16.69 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+]([C:19]1[CH:20]=[C:21]([C:27]#[N:28])[C:22](=[CH:25][CH:26]=1)[C:23]#[N:24])([O-])=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][C:19]2[CH:20]=[C:21]([C:27]#[N:28])[C:22](=[CH:25][CH:26]=2)[C:23]#[N:24])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14.53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
10.47 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
Name
Quantity
16.69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between EtOAc and 2 M NaOH solution in a 500-mL separation funnel
WASH
Type
WASH
Details
The organic phase was subsequently washed with 1 M HCl, saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC=2C=C(C(C#N)=CC2)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: CALCULATEDPERCENTYIELD 111.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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